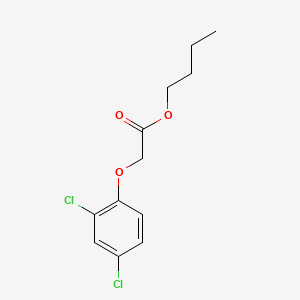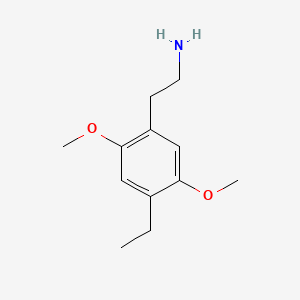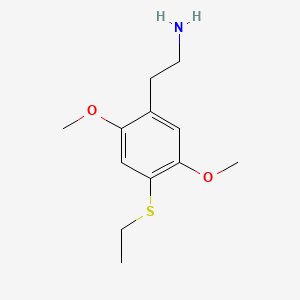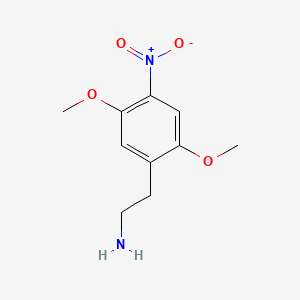
2-Naphthalenol, decahydro-
Descripción general
Descripción
2-Naphthalenol, decahydro-, also known as 2-Decalol, 2-Hydroxydecalin, Decahydro-2-naphthol, and Decahydronapthol-2 , is a chemical compound with the molecular formula C10H18O and a molecular weight of 154.2493 . It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring .
Synthesis Analysis
While specific synthesis methods for 2-Naphthalenol, decahydro- were not found in the search results, naphthalenes in general can be produced by distillation and fractionation of petroleum or coal tar .Molecular Structure Analysis
The IUPAC Standard InChI for 2-Naphthalenol, decahydro- is InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2 . This structure is also available as a 2d Mol file .Physical And Chemical Properties Analysis
2-Naphthalenol, decahydro- has a molecular weight of 154.2493 . The exact mass is 154.14 . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 211.6±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Safety and Hazards
2-Naphthalenol, decahydro- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also a skin irritant and when heated to decomposition it emits acrid smoke and irritating fumes .
Mecanismo De Acción
Decahydro-2-naphthol, also known as 2-Decalol or 2-Naphthalenol, decahydro-, is a chemical compound with the molecular formula C10H18O . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s structurally analogous to a section of the steroid hormone androsterone , suggesting potential interactions with similar targets as androsterone.
Mode of Action
It’s known to form bonds with the carbonyl group on dna , which could potentially alter gene expression or interfere with DNA replication.
Biochemical Pathways
Its structural similarity to androsterone suggests it may interact with pathways involving steroid hormones .
Pharmacokinetics
Its physical properties such as boiling point (109 °c/14 mmhg) and density (0996 g/mL at 25 °C) suggest that it could be absorbed and distributed in the body .
Result of Action
Decahydro-2-naphthol exhibits anticancer properties by inhibiting nucleic acid synthesis through the suppression of ribonucleotide reductase enzyme activity . This could potentially lead to the death of cancer cells.
Propiedades
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMAOXLCTXPPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(CCC2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862434 | |
| Record name | 2-Naphthalenol, decahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cloudy yellow viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | Decahydro-2-naphthol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21641 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00606 [mmHg] | |
| Record name | Decahydro-2-naphthol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21641 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Naphthalenol, decahydro- | |
CAS RN |
825-51-4, 1424-36-8, 2529-06-8, 1424-37-9 | |
| Record name | Decahydro-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=825-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenol, decahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenol, decahydro-, (2R,4aR,8aS)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenol, decahydro-, (2R,4aR,8aR)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC167533 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC147702 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxydecalin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxydecalin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxydecalin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenol, decahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenol, decahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-decahydro-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-decalol?
A1: 2-decalol has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.
Q2: How many stereoisomers of 2-decalol exist?
A2: Due to the two fused cyclohexane rings, 2-decalol has several stereoisomers. The rings can be cis or trans fused, and the hydroxyl group can be in an axial or equatorial position, leading to multiple possibilities.
Q3: Which isomers of 2-decalol have been studied for their biological activity?
A3: Research has focused on cis,cis- , trans,cis-, and trans,trans- isomers of 2-decalol in relation to their metabolism and enzyme inhibition properties.
Q4: How is 2-decalol metabolized in rabbits?
A4: Studies have shown that rabbits metabolize both cis and trans-decalin, the parent hydrocarbon of 2-decalol, primarily into racemic secondary alcohols. These are then excreted in urine as ether glucuronides.
Q5: Do the cis and trans isomers of decalin yield the same metabolic products in rabbits?
A5: No, while both isomers are primarily oxidized to racemic secondary alcohols, the specific products differ. cis-Decalin mainly forms cis,cis-2-decalol with some cis,trans-2-decalol. Conversely, trans-decalin primarily yields trans,cis-2-decalol and a small amount of trans,trans-2-decalol.
Q6: What types of enzymes are potentially involved in decalin and 2-decalol metabolism?
A6: Research suggests that enzymes similar to steroid hydroxylases might play a role in the biological oxidation of decalin. This hypothesis stems from the observation that decalin metabolism does not seem to follow a free-radical mechanism and results in racemic alcohol production, which is atypical for enzymatic reactions.
Q7: Are there specific enzymes that 2-decalol derivatives are known to inhibit?
A7: Yes, certain derivatives of 2-decalol, specifically (2S,4aR,8aS)-cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate, have demonstrated inhibitory effects on Pseudomonas lipase and porcine pancreatic lipase.
Q8: How does the stereochemistry of 2-decalol derivatives influence their enzyme inhibition potency?
A8: Studies on Pseudomonas lipase inhibition show a significant difference in potency between enantiomers of cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate. The (2S,4aR,8aS)- isomer is 3.5 times more potent than the (2R,4aS,8aR)- isomer. Additionally, racemic cis,cis- and trans,cis-decahydro-2-naphthyl-N-n-butylcarbamates exhibit similar inhibitory potency.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















